molecular formula C7H13NO3 B1590200 (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate CAS No. 503168-22-7

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B1590200
CAS No.: 503168-22-7
M. Wt: 159.18 g/mol
InChI Key: PLVOQXPMPPTFRW-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring, an amino group, and a carboxylate ester group. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (3R,4R)-4-aminooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOQXPMPPTFRW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478196
Record name (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503168-22-7
Record name (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Reactant of Route 2
(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Reactant of Route 3
(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Reactant of Route 5
(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Reactant of Route 6
(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.